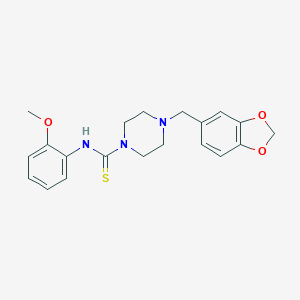

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide typically involves multiple steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halide.

Thioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions can target the thioamide group, converting it to an amine.

Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides and nucleophiles are typically employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield quinones, while reduction of the thioamide group would produce corresponding amines.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division . The compound's structure allows for interactions with various cellular targets, potentially leading to increased efficacy against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of specific functional groups in the structure enhances its antimicrobial efficacy .

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The benzodioxole unit may play a role in modulating neurotransmitter systems, although specific studies on this compound are still limited .

Synthesis and Structural Characterization

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide typically involves multi-step reactions starting from readily available precursors. Methods often include:

- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.

- Piperazine Linkage : The piperazine ring is introduced via nucleophilic substitution reactions.

- Thioamide Formation : The final step involves the conversion of an amide to a thioamide using thioketones or thioureas.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of similar compounds:

- Anticancer Studies : In vitro assays have shown that compounds with structural similarities to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Evaluation : A study demonstrated that certain piperazine derivatives could achieve minimum inhibitory concentrations (MIC) below 10 µM against resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The benzodioxole and piperazine moieties are known to engage in hydrogen bonding and hydrophobic interactions, which could influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinecarbothioamide: Lacks the methoxyphenyl group, which may alter its binding properties and reactivity.

N-(2-Methoxyphenyl)-1-piperazinecarbothioamide: Does not contain the benzodioxole moiety, potentially affecting its chemical stability and biological activity.

4-(1,3-Benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide: Similar structure but without the methoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzodioxole and methoxyphenyl groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide makes it unique. These groups contribute to its distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in the similar compounds listed above.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Activité Biologique

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide , often referred to by its chemical structure or CAS number (57083-89-3), has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and detailed research findings.

- Molecular Formula : C20H22ClN3O4

- Molecular Weight : 403.86 g/mol

- CAS Registry Number : 57083-89-3

- InChI Key : XBYVCKARLGAKEX-UHFFFAOYSA-N

Research indicates that compounds containing the 1,3-benzodioxole moiety exhibit a range of biological activities, including insecticidal properties and potential therapeutic effects against various diseases. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with neurotransmitter systems and may influence signaling pathways involved in pain and inflammation.

Insecticidal Properties

A study focused on the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, the primary vector for dengue and Zika viruses, highlighted the potential of compounds similar to this compound. The findings demonstrated that certain derivatives exhibited significant larvicidal effects with low toxicity towards mammalian cells:

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammalian Cells |

|---|---|---|---|

| Temephos (control) | <10.94 | N/A | High |

| Compound X (similar structure) | 28.9 ± 5.6 | 162.7 ± 26.2 | Low |

This study underscores the importance of structural components in determining biological activity, particularly the presence of methylenedioxy groups which enhance efficacy against insect larvae while minimizing cytotoxicity in mammals .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests have shown that derivatives of benzodioxole can exhibit antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 μg/mL |

| Staphylococcus aureus | 10 μg/mL |

These results suggest potential applications in developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of the target compound to evaluate their biological activities systematically. The results indicated that modifications at the piperazine nitrogen significantly altered both insecticidal and antimicrobial activities. Notably, compounds with additional methoxy groups showed enhanced efficacy against Aedes aegypti larvae and exhibited lower toxicity profiles.

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships revealed that the positioning of substituents on the benzodioxole ring plays a crucial role in determining biological activity. Compounds with electron-donating groups at specific positions exhibited increased potency as insecticides compared to their electron-withdrawing counterparts.

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-24-17-5-3-2-4-16(17)21-20(27)23-10-8-22(9-11-23)13-15-6-7-18-19(12-15)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLOQALQWLBLEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.